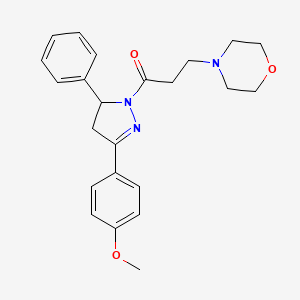

1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The presence of methoxyphenyl groups suggests that the compound has aromatic properties .

Synthesis Analysis

While specific synthesis steps for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization . The overall yield can vary depending on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure. For instance, the presence of the pyrazole ring could make it susceptible to reactions with electrophiles, while the morpholine ring might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using various analytical techniques. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Specifically, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Although the yield is moderate due to the retro-Michael reaction, both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics .

Antioxidant and Cytotoxic Effects

4-Methoxyphenyl acrylate compounds: , including our target compound, have been investigated for their biological activity. Studies indicate that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications.

Ultraviolet (UV) Filters

In cosmetic applications, UV filters play a crucial role in protecting the skin from harmful UV radiation. While the compound itself is not directly used as a UV filter, understanding its properties can contribute to the development of related compounds. For instance, the study of UV filters includes derivatives that absorb wavelengths in the 290–320 nm range, effectively countering UVB radiation. Although not directly related to our compound, this context highlights the broader field of UV protection .

Cytotoxic Activity

The synthesis of heterocycle-fused 1,2,3-triazoles has led to the evaluation of their cytotoxic activity. Among these derivatives, 4-methoxyphenyl-substituted 1,3-oxazoheterocycle fused 1,2,3-triazole stands out. It exhibits potent cytotoxic effects against A431 and K562 human tumor cell lines, with IC50 values lower than 1.9 μg/mL. This finding underscores the compound’s potential as an anticancer agent .

Safety and Hazards

properties

IUPAC Name |

1-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)26(24-21)23(27)11-12-25-13-15-29-16-14-25/h2-10,22H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXNGTCVODRORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)

![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)